N-(2,2-dimethylpropyl)-2-fluoroaniline

Medicinal Chemistry SAR Opioid Receptor

Standard anilines fail to deliver combined steric and electronic modulation for advanced SAR. This secondary amine features an ortho-fluorine for target binding and a neopentyl group to control lipophilicity. - **Key application**: Building block for GPCR/kinase lead optimization and metal-aryl complex synthesis. - **Supply advantage**: 95% purity, bulk research quantities available. - **Documentation**: COA provided with each shipment.

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
Cat. No. B13282910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethylpropyl)-2-fluoroaniline
Molecular FormulaC11H16FN
Molecular Weight181.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CNC1=CC=CC=C1F
InChIInChI=1S/C11H16FN/c1-11(2,3)8-13-10-7-5-4-6-9(10)12/h4-7,13H,8H2,1-3H3
InChIKeySYWAMWUGYDCBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Dimethylpropyl)-2-fluoroaniline Properties and Procurement


N-(2,2-Dimethylpropyl)-2-fluoroaniline (CAS 1225816-16-9), also known as 2-fluoro-N-neopentylaniline, is a secondary amine derived from aniline, characterized by the presence of a 2-fluoro substituent on the aromatic ring and a sterically bulky 2,2-dimethylpropyl (neopentyl) group on the nitrogen . This compound, with a molecular formula of C11H16FN and a molecular weight of 181.25 g/mol, is available from multiple suppliers with a typical purity specification of 95% .

Medicinal chemistry building block for SAR exploration and lead optimization
Organometallic ligand precursor with ortho-fluoro stability context
High lipophilicity scaffold for physicochemical property modulation studies

Why Generic Substitution Fails: Ortho-Fluorination and Neopentyl Synergy


The specific combination of an ortho-fluoro group and an N-neopentyl substituent in this compound creates a unique profile that cannot be replicated by simple analogs. The ortho-fluorine atom is known to enhance potency in certain SAR contexts by influencing electronic distribution and receptor interactions [1], while also increasing the stability of metal-aryl complexes in catalytic cycles [2]. Simultaneously, the β-branched neopentyl group introduces significant steric hindrance, which can shield the amine, modify its reactivity, and profoundly alter the compound's lipophilicity and pharmacokinetic properties compared to less bulky or unsubstituted aniline derivatives [3] [4]. Replacing this compound with an alternative lacking either feature would likely result in a loss of these combined steric and electronic effects, making generic substitution untenable for applications requiring this precise dual influence.

Ortho-fluorine absent
Electronic effects on receptor interactions or metal complex stability may shift substantially compared to non-fluorinated or meta/para-fluorinated analogs.
Neopentyl replaced by less bulky alkyl
Steric hindrance, lipophilicity, and metabolic stability profiles may change, potentially altering reactivity and pharmacokinetic behavior relative to the neopentyl derivative.

Evidence-Based Differentiation: N-(2,2-Dimethylpropyl)-2-fluoroaniline vs. Analogs


Ortho-Fluorine Potency Enhancement in Receptor Binding

Structure-activity relationship (SAR) studies on a series of fentanyl analogs have demonstrated that ortho-fluorine substitution on the aniline ring typically increases in vivo potency compared to non-fluorinated or differently substituted analogs [1]. While this evidence is derived from a related class of compounds (fentanyl analogs), it establishes a class-level trend that supports the differentiated value of the ortho-fluoro substituent in N-(2,2-dimethylpropyl)-2-fluoroaniline.

Ortho-F Potency Trend
Class-level inference
Ortho-F vs non-fluorinated aniline analogs (fentanyl series): trend toward increased in vivo potency
Reported class-level SAR context; may support ortho-fluoro differentiation in receptor binding studies.
Context-dependent; extrapolation beyond fentanyl scaffold requires verification.
Medicinal Chemistry SAR Opioid Receptor

Enhanced Stability of Metal-Aryl Complexes by Ortho-Fluorine

A study on the C-H bond activation of fluorinated aromatic hydrocarbons using a rhodium complex ([Tp′Rh(CNneopentyl)]) demonstrated that the stability of the resulting Rh-C(aryl) product is strongly dependent on the number of ortho-fluorine substituents. Complexes with a single ortho-fluorine exhibited higher barriers to reductive elimination than those with no ortho-fluorines [1]. This class-level inference suggests that the ortho-fluoro group in N-(2,2-dimethylpropyl)-2-fluoroaniline could confer similar stability advantages in analogous organometallic transformations.

Metal-Aryl Stability
Class-level inference
~5 kcal mol⁻¹ higher barrier to reductive elimination
Supports stability context in organometallic intermediates; ortho-F may increase kinetic robustness.
DFT-calculated; experimental validation in target Rh complexes recommended.
Organometallic Chemistry Catalysis C-H Activation

Steric Bulk and Lipophilicity from N-Neopentyl Substitution

The neopentyl group is known for its significant steric bulk due to β-branching, which influences both chemical reactivity and physical properties [1]. Computational data for the non-fluorinated analog, N-(2,2-dimethylpropyl)aniline, provides a quantitative baseline for these effects, showing a high calculated lipophilicity (XLogP3 = 3.5) and a defined topological polar surface area (TPSA = 12 Ų) [2]. By extension, N-(2,2-dimethylpropyl)-2-fluoroaniline is expected to exhibit similarly high lipophilicity and steric hindrance, differentiating it from less bulky N-alkyl aniline analogs.

Lipophilicity & Sterics
Class-level inference
Computed XLogP3 3.5; TPSA 12 Ų (non-fluorinated analog)
High lipophilicity context; neopentyl group contributes to membrane partitioning potential.
Analog-based estimate; fluorinated derivative may show slightly altered values.
Physical Organic Chemistry Lipophilicity Steric Effects

High-Value Applications of N-(2,2-Dimethylpropyl)-2-fluoroaniline


Medicinal Chemistry: GPCR and Kinase Inhibitor Lead Optimization

This compound serves as a strategic building block for lead optimization in medicinal chemistry. The ortho-fluorine atom can enhance target binding affinity and metabolic stability, as evidenced by SAR studies in fentanyl analogs [1], while the bulky neopentyl group can be used to modulate lipophilicity and reduce off-target interactions. It is particularly suited for programs targeting G protein-coupled receptors (GPCRs) or kinases where fluorinated anilines are a preferred structural motif [2].

Organometallic Chemistry: Robust Catalysts and C-H Activation

In organometallic chemistry, this compound can be used to prepare model complexes to study C-H bond activation processes. The ortho-fluorine substituent is predicted to increase the kinetic stability of metal-aryl intermediates, as demonstrated in studies with rhodium neopentyl complexes [3]. This property makes it a valuable ligand precursor for developing more robust and selective transition metal catalysts.

Agrochemical Intermediate for Fluorinated Pesticides and Herbicides

As a fluorinated aniline derivative, this compound can serve as an intermediate in the synthesis of novel agrochemicals. 2-Fluoroaniline derivatives are established precursors for key herbicides like flumetsulam and triazolone esters [4]. The addition of the neopentyl group may impart desirable physicochemical properties, such as increased lipophilicity, which can improve the bioavailability and field performance of the resulting active ingredients.

Application
Selection Property
Validation Focus
GPCR / kinase lead optimization
Ortho-fluoro SAR context; neopentyl lipophilicity modulation
Target binding assay context; metabolic stability screening
Organometallic catalyst development
Ortho-fluoro metal-aryl stability context
Catalytic cycle stability; C-H activation mechanism studies
Agrochemical intermediate
Fluorinated aniline scaffold; lipophilicity for property screening
Property screening context; field-performance assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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